molecular formula C13H18N2O2 B13871899 Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate

Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate

Cat. No.: B13871899
M. Wt: 234.29 g/mol
InChI Key: ULNOJWXUPROXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted at the 3-position with an ethyl 2-(cyclopropylmethylamino) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-pyridinecarboxylic acid, is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-pyridinecarboxylate.

    Amination: The ethyl 3-pyridinecarboxylate is then reacted with cyclopropylmethylamine under basic conditions to form the desired product. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions, using reagents like sodium amide or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium amide in liquid ammonia or organolithium reagents in anhydrous ether.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with various enzymes or receptors in biological systems. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(methylamino)-2-pyridin-3-ylacetate: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    Ethyl 2-(ethylamino)-2-pyridin-3-ylacetate: Contains an ethyl group instead of a cyclopropylmethyl group.

    Ethyl 2-(cyclopropylamino)-2-pyridin-3-ylacetate: Similar but lacks the methyl group on the cyclopropyl ring.

Uniqueness

Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to its analogs. This can influence its reactivity and interaction with biological targets, making it a compound of interest for further study.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)12(15-8-10-5-6-10)11-4-3-7-14-9-11/h3-4,7,9-10,12,15H,2,5-6,8H2,1H3

InChI Key

ULNOJWXUPROXEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)NCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.